molecular formula C24H29N5O3 B14952667 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

Cat. No.: B14952667
M. Wt: 435.5 g/mol
InChI Key: KCMQAHZYBJKHGC-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxyethyl group and the piperazino butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole nucleus can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide

InChI

InChI=1S/C24H29N5O3/c1-32-18-17-27-12-10-19-20(5-4-6-21(19)27)26-23(30)8-9-24(31)29-15-13-28(14-16-29)22-7-2-3-11-25-22/h2-7,10-12H,8-9,13-18H2,1H3,(H,26,30)

InChI Key

KCMQAHZYBJKHGC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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